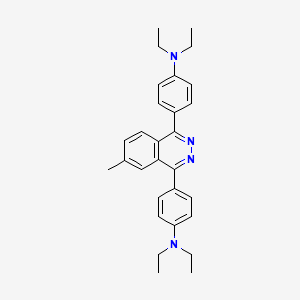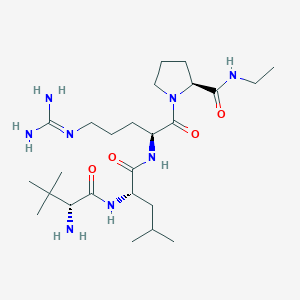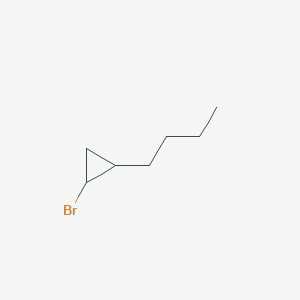silane CAS No. 89867-80-1](/img/structure/B14371840.png)
[(3-tert-Butyl-2,2-diphenyloxetan-3-yl)oxy](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-tert-Butyl-2,2-diphenyloxetan-3-yl)oxysilane is a chemical compound characterized by its unique structure, which includes an oxetane ring substituted with tert-butyl and diphenyl groups, and a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-tert-Butyl-2,2-diphenyloxetan-3-yl)oxysilane typically involves the reaction of 3-tert-butyl-2,2-diphenyloxetan-3-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
3-tert-Butyl-2,2-diphenyloxetan-3-ol+Trimethylsilyl chloride→(3-tert-Butyl-2,2-diphenyloxetan-3-yl)oxysilane+Hydrogen chloride
Industrial Production Methods
While specific industrial production methods for (3-tert-Butyl-2,2-diphenyloxetan-3-yl)oxysilane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3-tert-Butyl-2,2-diphenyloxetan-3-yl)oxysilane can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized under specific conditions to form corresponding oxetanones.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed to yield 3-tert-butyl-2,2-diphenyloxetan-3-ol and trimethylsilanol.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Substitution: Nucleophiles like fluoride ions (from sources such as tetrabutylammonium fluoride) can facilitate substitution reactions.
Hydrolysis: Acidic or basic aqueous solutions can be used for hydrolysis.
Major Products
Oxidation: Oxetanones
Substitution: Various substituted oxetane derivatives
Hydrolysis: 3-tert-butyl-2,2-diphenyloxetan-3-ol and trimethylsilanol
Applications De Recherche Scientifique
(3-tert-Butyl-2,2-diphenyloxetan-3-yl)oxysilane has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of novel polymers and materials with unique properties.
Biological Studies: Its derivatives may be explored for potential biological activity, including as enzyme inhibitors or receptor modulators.
Mécanisme D'action
The mechanism of action of (3-tert-Butyl-2,2-diphenyloxetan-3-yl)oxysilane largely depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the trimethylsilyl group acts as a leaving group, facilitating the introduction of other functional groups. The oxetane ring’s strained nature makes it reactive towards various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-tert-Butyl-2,2-diphenyloxetan-3-yl)oxysilane
- (3-tert-Butyl-2,2-diphenyloxetan-3-yl)oxysilane
- (3-tert-Butyl-2,2-diphenyloxetan-3-yl)oxysilane
Uniqueness
(3-tert-Butyl-2,2-diphenyloxetan-3-yl)oxysilane is unique due to its specific combination of an oxetane ring with tert-butyl and diphenyl groups, and a trimethylsilyl group
Propriétés
Numéro CAS |
89867-80-1 |
|---|---|
Formule moléculaire |
C22H30O2Si |
Poids moléculaire |
354.6 g/mol |
Nom IUPAC |
(3-tert-butyl-2,2-diphenyloxetan-3-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C22H30O2Si/c1-20(2,3)21(24-25(4,5)6)17-23-22(21,18-13-9-7-10-14-18)19-15-11-8-12-16-19/h7-16H,17H2,1-6H3 |
Clé InChI |
JTUAOGBFXFQAIK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1(COC1(C2=CC=CC=C2)C3=CC=CC=C3)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl [dimethyl(4-methylphenyl)silyl]phenylcarbamate](/img/structure/B14371772.png)
![3,4,7,7-Tetramethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B14371788.png)
![8-Methoxybicyclo[3.2.1]oct-6-ene](/img/structure/B14371796.png)
![N-Benzyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B14371805.png)

![Methyl [(2R,6R)-6-formyloxan-2-yl]acetate](/img/structure/B14371816.png)



![Silane, [[1-(3,4-dichlorophenyl)ethenyl]oxy]trimethyl-](/img/structure/B14371832.png)
![5-[(4-Fluorophenyl)sulfanyl]pentanoyl chloride](/img/structure/B14371833.png)
![2-[(3-Iodoanilino)methyl]phenol](/img/structure/B14371845.png)

